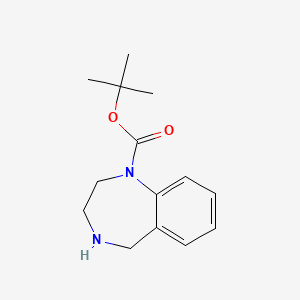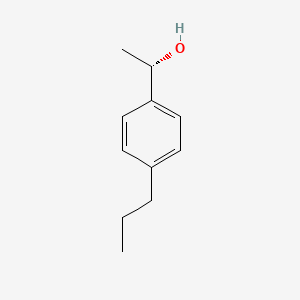
(1S)-1-(4-propylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-propylphenyl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propyl group at the para position and an ethan-1-ol group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (4-propylphenyl)acetone using a chiral reducing agent to obtain the desired enantiomer.
Grignard Reaction: Another method involves the reaction of 4-propylbenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield (1S)-1-(4-propylphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-propylphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.
Enzymatic Reduction: Employing specific enzymes that can reduce the ketone to the alcohol with high enantioselectivity.
化学反应分析
Types of Reactions
Oxidation: (1S)-1-(4-propylphenyl)ethan-1-ol can be oxidized to form (4-propylphenyl)acetone using oxidizing agents like chromium trioxide.
Reduction: Further reduction can convert it into (1S)-1-(4-propylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form (1S)-1-(4-propylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (4-propylphenyl)acetone.
Reduction: (1S)-1-(4-propylphenyl)ethane.
Substitution: (1S)-1-(4-propylphenyl)ethyl chloride.
科学研究应用
(1S)-1-(4-propylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism by which (1S)-1-(4-propylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, potentially influencing processes like inflammation or pain perception.
相似化合物的比较
(1S)-1-(4-propylphenyl)ethan-1-ol: can be compared with other similar compounds:
(1S)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.
(1S)-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group instead of a propyl group.
(1S)-1-(4-isopropylphenyl)ethan-1-ol: Features an isopropyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of (1S)-1-(4-propylphenyl)ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
(1S)-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |
InChI 键 |
AWOFDBUEQBAWBO-VIFPVBQESA-N |
手性 SMILES |
CCCC1=CC=C(C=C1)[C@H](C)O |
规范 SMILES |
CCCC1=CC=C(C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


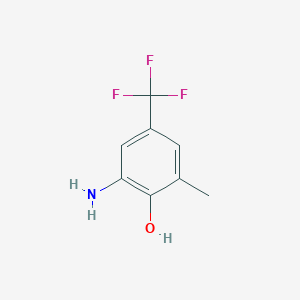
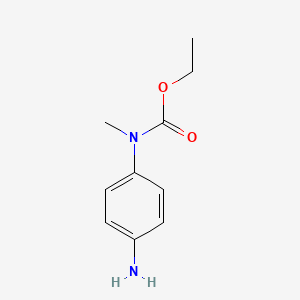
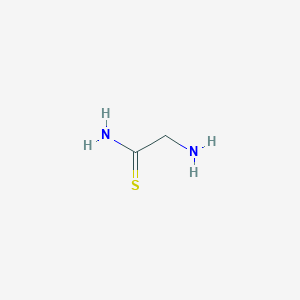
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
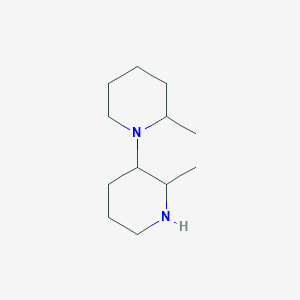

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

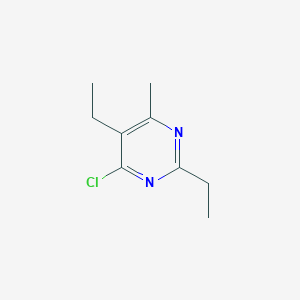
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)


